Pectenolone Pectenolone Pectenolone is a natural product found in Mytilus unguiculatus, Halocynthia roretzi, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 16913-24-9
VCID: VC21050942
InChI: InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-20,22,24,34,37,41-42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,37+/m1/s1
SMILES: CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Molecular Formula: C40H52O3
Molecular Weight: 580.8 g/mol

Pectenolone

CAS No.: 16913-24-9

Cat. No.: VC21050942

Molecular Formula: C40H52O3

Molecular Weight: 580.8 g/mol

* For research use only. Not for human or veterinary use.

Pectenolone - 16913-24-9

Specification

CAS No. 16913-24-9
Molecular Formula C40H52O3
Molecular Weight 580.8 g/mol
IUPAC Name (6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-20,22,24,34,37,41-42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,37+/m1/s1
Standard InChI Key ANEICJWUPVGZBQ-HEBVJZCOSA-N
Isomeric SMILES CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C
SMILES CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Canonical SMILES CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Introduction

Chemical Identity and Structure

Molecular Classification

Pectenolone is classified as a prenol lipid belonging to the isoprenoid family, specifically categorized as a C40 isoprenoid (tetraterpene) . Within the broader context of lipid biochemistry, carotenoids like pectenolone represent an important class of naturally occurring pigments with distinctive molecular structures and biological activities.

Structural Characteristics

The molecular formula of pectenolone is C₄₀H₅₂O₃ with a molecular weight of 580.8 g/mol . Its structure features a characteristic polyene chain with conjugated double bonds, which is responsible for its chromophoric properties and distinctive color. The IUPAC name of pectenolone is (6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one . The compound possesses eight defined bond stereocenters and two defined atom stereocenters, contributing to its complex three-dimensional structure .

Structural Identifiers

Pectenolone is identified by several standardized chemical identifiers that facilitate its recognition across chemical databases and literature. These identifiers are summarized in Table 1.

Table 1. Chemical Identifiers of Pectenolone

Identifier TypeValue
CAS Registry Number16913-24-9
InChIKeyANEICJWUPVGZBQ-HEBVJZCOSA-N
ChEBI IDCHEBI:230678
Lipid Maps IDLMPR01070068
Metabolomics Workbench ID28834
PubChem CID16061214

Physical and Chemical Properties

Physical Properties

Pectenolone exhibits distinctive physical properties that influence its behavior in biological systems and laboratory analyses. The compound's extended conjugated system contributes to its chromophoric properties, resulting in its characteristic pink color when complexed with proteins . Table 2 summarizes the key physical properties of pectenolone.

Table 2. Physical Properties of Pectenolone

PropertyValue
Molecular Weight580.8 g/mol
Exact Mass580.39164552 Da
XLogP3-AA10.3
Topological Polar Surface Area57.5 Ų
Heavy Atom Count43
Complexity1440

Chemical Properties

The chemical behavior of pectenolone is influenced by its functional groups and molecular structure. The compound contains two hydroxyl groups that can participate in hydrogen bonding, as indicated by its hydrogen bond donor count of 2 . Additionally, it has three hydrogen bond acceptor sites . These characteristics affect its solubility, reactivity, and interactions with proteins and other biomolecules. The rotatable bond count of 10 suggests a degree of conformational flexibility .

Spectroscopic Properties

Spectroscopic analysis provides valuable information about pectenolone's structure and purity. When associated with proteins (as in pectenovarin), pectenolone exhibits broad absorption between 400 and 600 nm with two absorption maxima at approximately 497 and 503 nm . This spectral profile is consistent with other carotenoids and is attributed to the extensive conjugated double bond system in the molecule.

Biological Occurrence and Significance

Natural Sources

Pectenolone has been reported in several marine organisms, with the Japanese scallop Mizuhopecten yessoensis being a primary source . In this species, pectenolone accumulates predominantly in the ovaries during gonadal maturation, suggesting a role in reproductive processes . The compound has also been reported in other marine organisms including Asterias amurensis .

Pectenolone in Carotenoprotein Complexes

Association with Pectenovarin

In the ovaries of Mizuhopecten yessoensis, pectenolone is found predominantly as part of a carotenoprotein complex named pectenovarin . This complexation with proteins likely serves to stabilize the carotenoid and may modify its biological activity. The isolation of pectenovarin revealed that its carotenoid composition mirrors that of the ovary, with pectenolone as a major component .

Properties of Pectenovarin

Pectenovarin is characterized by its distinctive pink color and high molecular weight (exceeding 10⁶ Da) . Analysis by SDS-PAGE reveals a characteristic ladder-like pattern of bands with molecular weights between 116 and 250 kDa . The protein component of pectenovarin shows sequence similarity to vitellogenin, which is a precursor of egg yolk proteins, further supporting its role in reproductive processes .

Analytical Considerations

Extraction and Isolation

The extraction and isolation of pectenolone present technical challenges due to its hydrophobic nature and susceptibility to degradation. In the context of extracting the pectenolone-containing carotenoprotein (pectenovarin) from scallop ovaries, researchers have employed basic buffer containing potassium bromide to facilitate efficient extraction . The isolation process typically involves gel filtration techniques, though the large size of the intact carotenoprotein complex can present separation challenges .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) has been successfully employed for the separation and analysis of pectenolone-containing fractions . The photodiode array detection provides valuable spectral information, allowing for the identification of pectenolone based on its characteristic absorption profile .

Comparison with Related Carotenoids

Structural Relationships

Pectenolone is one of several carotenoids found in the ovaries of Mizuhopecten yessoensis, alongside pectenoxanthin (alloxanthin), diatoxanthin, 3,4,3′-trihydroxy-7′-8′-didehydro-β-carotene, and astaxanthin . These compounds share fundamental structural features but differ in their specific substitution patterns and oxidation states. Table 3 provides a comparative overview of these carotenoids found in scallop ovaries.

Table 3. Carotenoids Co-occurring with Pectenolone in Scallop Ovaries

CarotenoidPrimary Structural FeaturesRelative Abundance
PectenoloneC₄₀H₅₂O₃ with ketone and hydroxyl groupsMajor constituent
Pectenoxanthin (Alloxanthin)Diacetylenic carotenoid with hydroxyl groupsMinor constituent
DiatoxanthinMonohydroxy carotenoidMinor constituent
3,4,3′-trihydroxy-7′-8′-didehydro-β-caroteneTrihydroxy carotenoid with dehydro functionMinor constituent
AstaxanthinDiketodihydroxy carotenoidMinor constituent

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